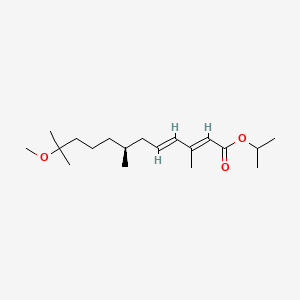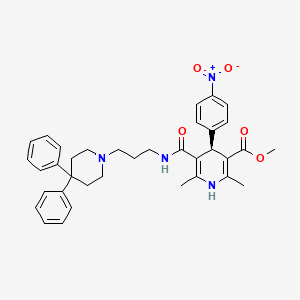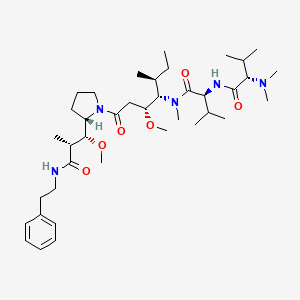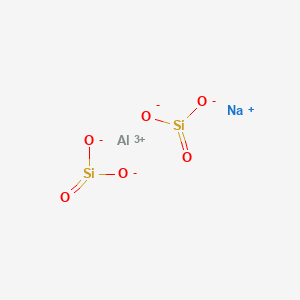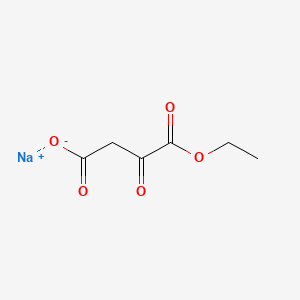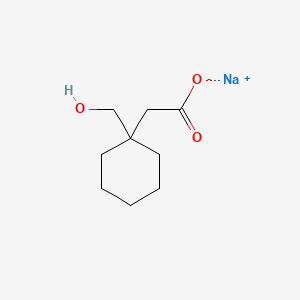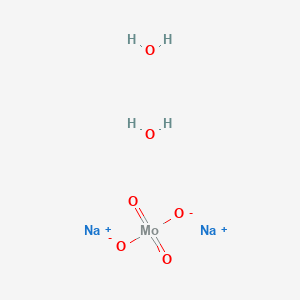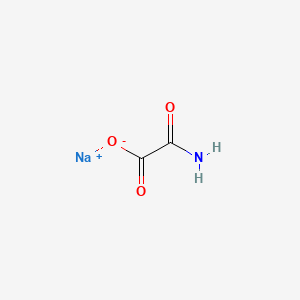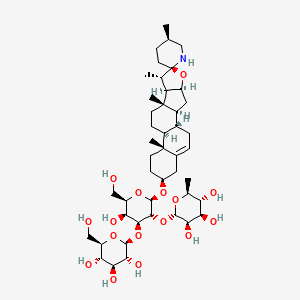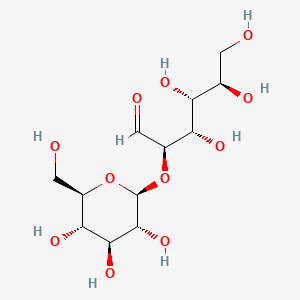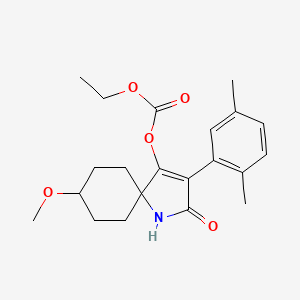
Spirotetramat
Overview
Description
Spirotetramat is an insecticide derived from tetramic acid, developed by Bayer CropScience. It is used for the control of sucking insects in their juvenile and immature stages, including aphids, scale insects, and whiteflies. This compound inhibits the biosynthesis of lipids, leading to growth inhibition and reduced reproduction in insects .
Mechanism of Action
Target of Action
Spirotetramat is primarily active against piercing-sucking insects, such as aphids, mites, and whiteflies . These insects are detrimental to plant health, causing damage and disease. This compound targets these pests in their juvenile, immature stages .
Mode of Action
This compound acts as an Acetyl-CoA Carboxylase (ACC) inhibitor . ACC is a crucial enzyme involved in lipid biosynthesis in insects. By inhibiting ACC, this compound interrupts the normal lipid biosynthesis process in the insects . This disruption leads to energy metabolism blockage, ultimately leading to the death of the pests .
Biochemical Pathways
The primary biochemical pathway affected by this compound is lipid biosynthesis. Lipids are essential components of cell membranes and are vital for energy storage and insulation. By inhibiting ACC, this compound disrupts the synthesis of lipids, which in turn affects the normal functioning and development of the insects .
Pharmacokinetics
This compound is a systemic insecticide that penetrates plant leaves when sprayed on . It is ambimobile, being transported both upwards and downwards through vascular bundles . In plants, this compound is hydrolyzed to its metabolite enol by cleavage of the central ethoxycarbonyl group . This transformation enhances the stability of this compound due to the double bond being in a ring and the conjugation with the amide group and the benzene ring .
Result of Action
The action of this compound results in growth inhibition of younger insects and reduces their ability to reproduce, leading to mortality . It provides effective control of problematic insects such as Planococcus ficus and Aphis gossypii .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, research shows that this compound has definite toxicity to aquatic organisms . Also, the degradation rate of this compound was significantly enhanced with the increase of solution pH value . Therefore, the environmental context plays a crucial role in the action of this compound.
Biochemical Analysis
Biochemical Properties
Spirotetramat acts as an inhibitor of the biosynthesis of lipids . It interacts with acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis, thereby interrupting the normal biochemical reactions in insects . This interaction results in growth inhibition of younger insects and reduces their ability to reproduce, leading to mortality .
Cellular Effects
This compound has significant effects on various types of cells, particularly those of insects. It influences cell function by interrupting lipid biosynthesis, which is crucial for cell growth and reproduction . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to growth inhibition and reduced fertility in insects .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an ACC inhibitor . By inhibiting this enzyme, this compound interrupts lipid biosynthesis at the molecular level. This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. After application, this compound enters the plant and transforms into its metabolite enol, along with the metabolite ketohydroxy, which are the main products of degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a high dose of 1000 mg/kg bw, only 27% of the dose was excreted in the urine after 24 hours . This suggests that high doses of this compound may lead to decreased excretion and potential accumulation of this compound metabolites in the body .
Metabolic Pathways
This compound is involved in the metabolic pathway of lipid biosynthesis . It interacts with the enzyme ACC, a key player in this pathway
Transport and Distribution
This compound is a systemic insecticide that can be absorbed by plant leaves and transported both upwards and downwards through vascular bundles . This allows it to be distributed within cells and tissues, potentially interacting with various transporters or binding proteins .
Subcellular Localization
Given its role as a lipid biosynthesis inhibitor, it is likely that this compound localizes to areas of the cell where these biochemical processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spirotetramat can be synthesized through multiple steps, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. One method involves the use of 1-amino-4-methoxycyclohexane-1-carboxylic acid as a starting material, which undergoes esterification, acylation, cyclization, and nucleophilic substitution . Another method involves the use of 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride, followed by N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes to achieve high yield and purity. The process avoids the use of high-risk chemicals like sodium hydride and reduces the generation of byproducts. The purity of the synthesized this compound can reach 99.0% or above .
Chemical Reactions Analysis
Types of Reactions
Spirotetramat undergoes various chemical reactions, including hydrolytic split, oxidation of the pyrrole group, conjugation of the hydroxyl group with glucose, and reduction .
Common Reagents and Conditions
Hydrolysis: Involves the cleavage of the central ethoxycarbonyl group to form the enol metabolite.
Oxidation: The pyrrole group undergoes oxidation to form ketohydroxy metabolites.
Conjugation: The hydroxyl group of the enol metabolite conjugates with glucose.
Reduction: Reduction reactions can occur under specific conditions to form various metabolites.
Major Products Formed
The major products formed from these reactions include the enol and ketohydroxy metabolites, which are the primary degradation products of this compound .
Scientific Research Applications
Spirotetramat has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an insecticide to control pests in agricultural crops, such as cucumbers, by inhibiting lipid biosynthesis in insects . Additionally, this compound nanoparticles have been developed to improve the uptake and translocation of the compound in plants, enhancing its efficacy . Research has also focused on the residual estimation of this compound and its metabolites in various crops and soil .
Comparison with Similar Compounds
Similar Compounds
Spiromesifen: Another tetramic acid derivative used as an insecticide.
Spirodiclofen: A similar compound used for controlling mites and other pests.
Spiromesifen: Used for controlling whiteflies and mites.
Uniqueness
Spirotetramat is unique due to its ambimobile nature, allowing it to be transported both upwards and downwards within the plant. This property enhances its efficacy in controlling pests throughout the plant. Additionally, its ability to inhibit lipid biosynthesis in insects makes it a valuable tool in integrated pest management programs .
Properties
IUPAC Name |
[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSVJBIHYWPGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044342, DTXSID40861495 | |
| Record name | Spirotetramat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203313-25-1 | |
| Record name | Spirotetramat [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203313251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirotetramat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIROTETRAMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7KR034OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of spirotetramat?
A1: this compound disrupts lipid biosynthesis in target insects. [, ] It acts as an inhibitor of acetyl-coenzyme A carboxylase (ACC), an enzyme crucial for the first committed step of fatty acid biosynthesis. []
Q2: How is this compound metabolized in plants and animals?
A2: this compound is primarily metabolized at the C-4 and C-8 positions. [] In plants, it degrades into several metabolites, including this compound-enol (B-enol), this compound-ketohydroxy (B-keto), this compound-mono-hydroxy (B-mono), and this compound-enol-glucoside (B-glu). [, , ] In animals, this compound-enol is the main metabolite. []
Q3: Which metabolite of this compound is primarily responsible for its insecticidal activity?
A3: this compound-enol (B-enol) is considered the primary metabolite responsible for insecticidal activity. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C25H24F9NO6, and its molecular weight is 629.45 g/mol. You can find detailed structural information from reputable sources like the PubChem database.
Q5: Is there any spectroscopic data available for this compound and its metabolites?
A5: While the provided research papers don't delve into detailed spectroscopic data, they confirm the use of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detector (HPLC-UV) for identification and quantification. [, , , , ]
Q6: Against which insect pests is this compound effective?
A6: this compound effectively controls a wide range of sucking insect pests, including aphids, whiteflies, psyllids, scales, and mealybugs. [, , , , , , , , ]
Q7: How does this compound compare to other insecticides in terms of efficacy against specific pests?
A7: Studies have shown that this compound demonstrates superior or comparable efficacy to other insecticides like imidacloprid, thiamethoxam, and pyriproxyfen in controlling various pests like the Asian citrus psyllid and western flower thrips. [, , ]
Q8: Can this compound be used against plant-parasitic nematodes?
A9: Research indicates potential for this compound in managing plant-parasitic nematodes like Rotylenchulus reniformis and Meloidogyne incognita by disrupting lipid biosynthesis essential for their molting and embryogenesis. [, , ]
Q9: Are there known cases of this compound resistance in insect populations?
A10: Yes, resistance to this compound has been reported in various insect species, including the cotton aphid (Aphis gossypii), dusky cotton bug (Oxycarenus hyalinipennis) and mealybug (Phenacoccus solenopsis). [, , ]
Q10: What are the potential mechanisms of this compound resistance?
A11: Potential mechanisms of resistance include: * Overexpression of insensitive acetyl-coenzyme A carboxylase (ACC) enzyme. [] * Involvement of detoxification enzymes like cytochrome P450 monooxygenases (P450s). [, ] * Potential role of ATP-binding cassette (ABC) transporters in efflux mechanisms. []
Q11: Are there concerns about the bioaccumulation of this compound in the food chain?
A15: Studies investigating the dissipation of this compound in various crops like citrus, pineapple, and spinach indicate low residual levels and minimal risk to consumers when used according to recommended guidelines. [, , ]
Q12: What analytical methods are commonly employed to detect and quantify this compound and its metabolites?
A16: Common methods include: * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [, , , ] * High-Performance Liquid Chromatography with Ultraviolet detector (HPLC-UV) [, , ] * Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) method for sample preparation [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)
